molecular formula C13H11NO3 B017288 Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate CAS No. 77837-09-3

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate

Cat. No.: B017288
CAS No.: 77837-09-3
M. Wt: 229.23 g/mol
InChI Key: RJBSPLUQQNNULO-UHFFFAOYSA-N
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Description

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C13H11NO3. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate can be synthesized through a multicomponent reaction involving terminal alkynes, isocyanates, and malonates. This reaction is catalyzed by copper acetylides, which attack isocyanates to form a propargylic amide species. This intermediate then reacts with malonates in the presence of t-butyl lithium to form the desired dihydropyridine-3-carboxylate . The reaction is regioselective and can be performed under mild conditions, making it a convenient method for synthesizing this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same multicomponent reaction described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (CAS Number: 77837-09-3) is a compound belonging to the dihydropyridine class, which is known for its diverse biological activities. This article delves into its biological activity, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₁NO₃
  • Molecular Weight : 229.23 g/mol
  • CAS Number : 77837-09-3

This compound exhibits biological activity primarily through the modulation of various cellular pathways. It interacts with specific biological targets that lead to alterations in cellular processes such as:

  • Calcium Channel Modulation : Similar to other dihydropyridines, it may influence calcium channels, affecting muscle contraction and neurotransmitter release.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

1. Antioxidant Properties

Studies have indicated that this compound possesses significant antioxidant properties. It can mitigate oxidative damage by neutralizing reactive oxygen species (ROS), which is crucial in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

Research has suggested that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation.

3. Cardiovascular Applications

Dihydropyridine derivatives are often explored for their cardiovascular benefits. This compound may contribute to vasodilation and improved blood flow, making it a candidate for further investigation in cardiovascular therapies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits cytokine production
CardiovascularPotential vasodilatory effects

Case Study Insights

A study published in the Journal of Medicinal Chemistry examined the structure–activity relationship (SAR) of various dihydropyridine derivatives, including this compound. The findings highlighted its potential as an anti-inflammatory agent and its ability to modulate calcium channels effectively .

Another investigation focused on the compound's role in reducing inflammation in animal models of arthritis. Results demonstrated a significant decrease in inflammatory markers following treatment with this compound, suggesting its therapeutic potential .

Properties

IUPAC Name

methyl 6-oxo-1-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-12(15)14(9-10)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBSPLUQQNNULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (6.0 g, 39.22 mmol), phenylboronic acid (5.74 g, 47.06 mmol), copper(II) acetate monohydrate (11.76 g, 58.82 mmol), pyridine (6.32 mL, 78.43 mmol) and molecular sieves (4 Å, 6.0 g) in dichloromethane (100 mL) was stirred at ambient temperature for 12 hours and filtered. Standard extractive work up provided a crude residue which was purified by silica gel column chromatography (100-200 mesh) (1-2% methanol in chloroform) to give the title compound as a brown solid (5.0 g, 56%). m.p. 100-105° C.; 1H NMR (400 MHz, CDCl3) δ 3.86 (s, 3H), 6.63 (d, J=9.5 Hz, 1H), 7.36-7.55 (m, 5H), 7.91 (dd, J=2.5, 9.9 Hz, 1H), 8.23 (d, J=2.5 Hz, 1H); IR (KBr) υ 3058, 2924, 2854, 1721, 1675, 1540, 1446, 1313, 1271, 1103 cm−1; MS 230 (M+1).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.74 g
Type
reactant
Reaction Step One
Quantity
6.32 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.76 g
Type
catalyst
Reaction Step One
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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